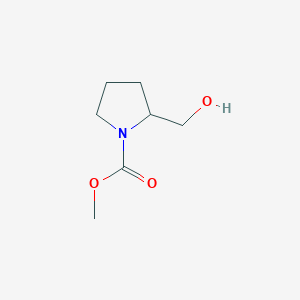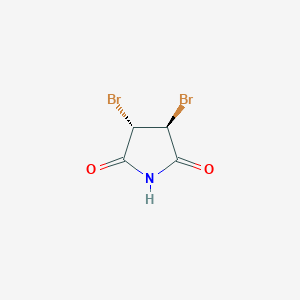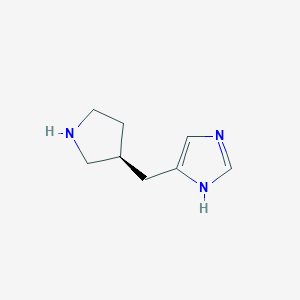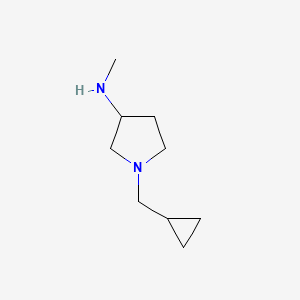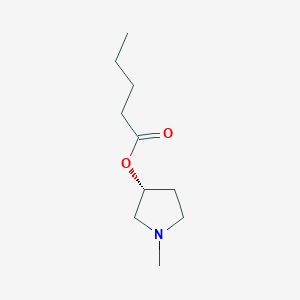
(R)-1-Methylpyrrolidin-3-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Methylpyrrolidin-3-yl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a pentanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidin-3-yl pentanoate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl pentanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Methylpyrrolidin-3-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common for esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: ®-1-Methylpyrrolidin-3-ol and pentanoic acid.
Reduction: ®-1-Methylpyrrolidin-3-yl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Applications De Recherche Scientifique
®-1-Methylpyrrolidin-3-yl pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-Methylpyrrolidin-3-yl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, ®-1-Methylpyrrolidin-3-ol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different alkyl chain length.
Ethyl acetate: A common ester used in various applications, with a shorter alkyl chain.
Isopropyl butyrate: An ester with a branched alkyl chain.
Uniqueness
®-1-Methylpyrrolidin-3-yl pentanoate is unique due to its combination of a pyrrolidine ring and a pentanoate ester group, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable in specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[(3R)-1-methylpyrrolidin-3-yl] pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-10(12)13-9-6-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
SZFUHGJKXJEAMS-SECBINFHSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@H]1CCN(C1)C |
SMILES canonique |
CCCCC(=O)OC1CCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


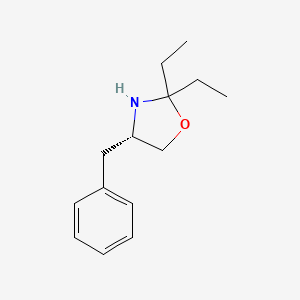
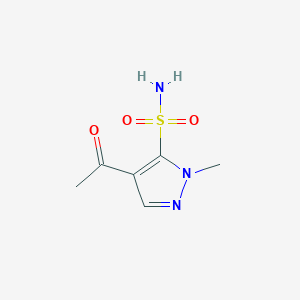
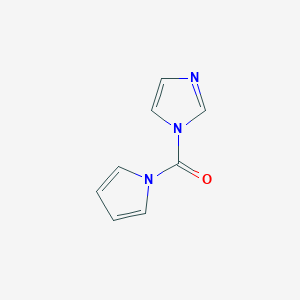
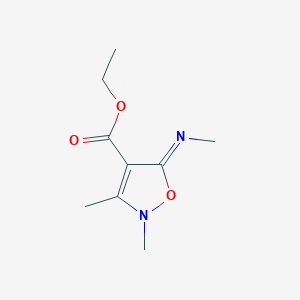

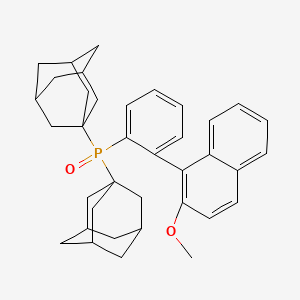

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
